molecular formula C17H18N2O4S2 B2380395 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide CAS No. 896361-03-8

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide

Cat. No. B2380395
CAS RN: 896361-03-8
M. Wt: 378.46
InChI Key: DCQSZRTZVCSSOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide is a useful research compound. Its molecular formula is C17H18N2O4S2 and its molecular weight is 378.46. The purity is usually 95%.
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Scientific Research Applications

Electrophysiological Activity in Cardiac Research

A study described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing the potential of these compounds in cardiac research. Compounds in this category exhibited potency in in vitro assays comparable to known selective class III agents, indicating their relevance in studying cardiac electrophysiological properties and potential therapeutic applications in arrhythmias (Morgan et al., 1990).

Antiproliferative Activity and Apoptosis Induction

Research on a series of N-1,3-benzothiazol-2-ylbenzamide derivatives, including the compound of interest, showed significant antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. Some derivatives, notably 1k, demonstrated a proapoptotic effect, especially towards MCF-7 cancer cell lines, suggesting their potential application in cancer therapy (Corbo et al., 2016).

Chemical Synthesis and Heterocycle Development

A study focused on the efficient microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles from derivatives including N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide. These compounds served as building blocks for the synthesis of novel heterocyclic compounds, demonstrating the chemical versatility and potential application in developing new therapeutic agents (Darweesh et al., 2016).

Antioxidant and Antibacterial Activities

Another study synthesized a series of compounds starting from commercially available saccharine to explore their potential antioxidant and antibacterial activities. This research highlights the compound's applicability in developing new therapeutic agents with potential antioxidant and antibacterial properties (Ahmad et al., 2010).

Corrosion Inhibition

Benzothiazole derivatives, including the compound , have been synthesized and studied for their corrosion inhibiting effects against steel in acidic environments. This application underlines the compound's industrial relevance, particularly in protecting metal surfaces from corrosion (Hu et al., 2016).

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S2/c1-17(2)8-11-14(12(20)9-17)24-16(18-11)19-15(21)10-6-4-5-7-13(10)25(3,22)23/h4-7H,8-9H2,1-3H3,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQSZRTZVCSSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.